(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate
Description
The compound (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate features a pyran ring substituted with hydroxy (-OH) and oxo (=O) groups at positions 5 and 4, respectively, linked to an N-(4-chlorophenyl)carbamate moiety. The 4-chlorophenyl group is a common motif in bioactive molecules, often enhancing lipophilicity and target binding .
Properties
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c14-8-1-3-9(4-2-8)15-13(18)20-6-10-5-11(16)12(17)7-19-10/h1-5,7,17H,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQXZVFGRQTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CC(=O)C(=CO2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-yl methanol with 4-chlorophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 5-oxo-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.
Reduction: Formation of (5-hydroxy-4-hydroxy-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.
Substitution: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-substituted phenyl)carbamate.
Scientific Research Applications
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs share the N-(4-chlorophenyl)carbamate group but differ in the substituent attached to the carbamate oxygen. Key examples include:
Key Observations :
- Pyran vs. Pyrazole : The pyran ring in the target compound introduces distinct electronic and steric effects compared to pyrazole in Pyraclostrobin. The hydroxy and oxo groups may enhance hydrogen bonding, whereas pyrazole’s nitrogen-rich system could improve coordination with metal ions in biological targets .
- Carbamate Variations : The propargyl group in prop-2-ynyl N-(4-chlorophenyl)carbamate increases reactivity due to the alkyne moiety, contrasting with the pyran system’s stability .
Physicochemical Properties
- Solubility : The hydroxy and oxo groups in the target compound likely improve water solubility compared to purely aromatic carbamates like Pyraclostrobin. However, the 4-chlorophenyl group reduces polarity, balancing hydrophilicity and lipophilicity.
- Stability : Carbamates with electron-withdrawing groups (e.g., pyran oxo) may exhibit higher hydrolytic stability than esters like Methyl 4-chlorophenylacetate .
Computational Analyses
- Electron Localization Function (ELF) : Studies using Multiwfn predict strong electron localization around the pyran oxo and hydroxy groups, suggesting nucleophilic attack susceptibility. In contrast, Pyraclostrobin’s pyrazole ring exhibits delocalized electron density .
- Docking Studies : AutoDock4 simulations indicate that the target compound’s pyran system may bind less efficiently to cytochrome b compared to Pyraclostrobin’s pyrazole, due to steric hindrance from the hydroxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
